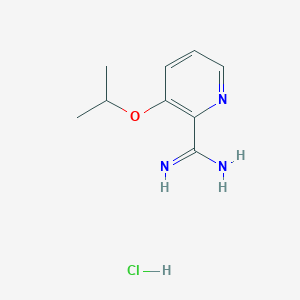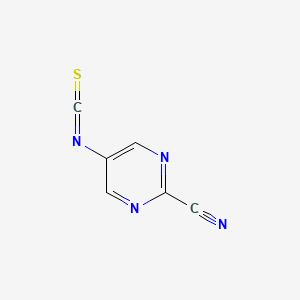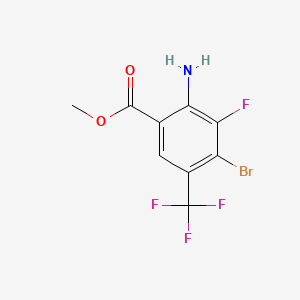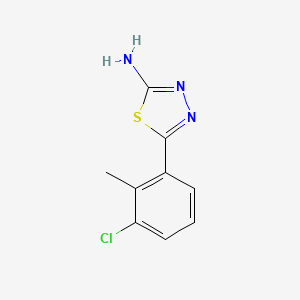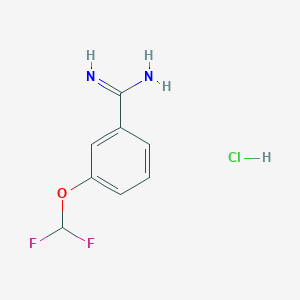
Ethyl 2-(isoquinolin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(isoquinolin-4-yl)acetate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isoquinoline ring system attached to an ethyl acetate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-4-yl)acetate typically involves the reaction of isoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the isoquinoline nitrogen attacks the carbon of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(isoquinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl 2-(isoquinolin-4-yl)ethanol, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Isoquinoline-4-carboxylic acid.
Reduction: Ethyl 2-(isoquinolin-4-yl)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(isoquinolin-4-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals, showcasing its versatility in various industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl 2-(isoquinolin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound, which lacks the ethyl acetate moiety.
Isoquinoline-4-carboxylic acid: An oxidized derivative of Ethyl 2-(isoquinolin-4-yl)acetate.
Ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate: A structurally similar compound with a different substitution pattern on the isoquinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl acetate moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
ethyl 2-isoquinolin-4-ylacetate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)7-11-9-14-8-10-5-3-4-6-12(10)11/h3-6,8-9H,2,7H2,1H3 |
InChI-Schlüssel |
JXHUMVOVOPHNEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


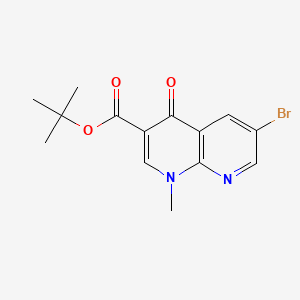
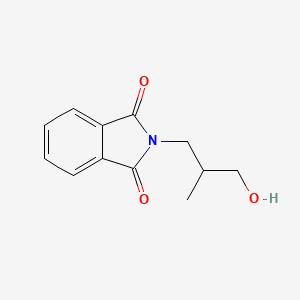
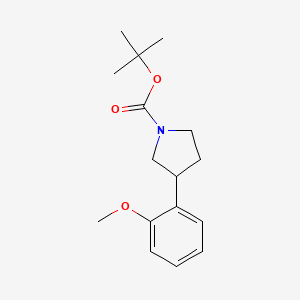
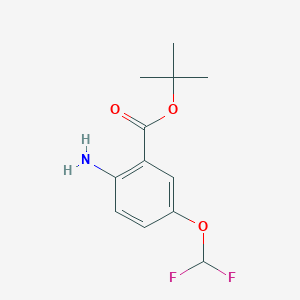
![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
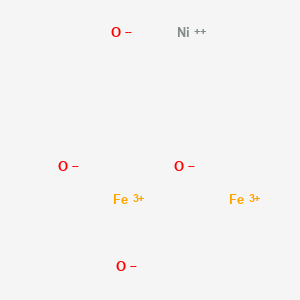
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)
